Bis(diphenylphosphino)(isopropyl)amine
Overview
Description
Bis(diphenylphosphino)(isopropyl)amine is an organophosphorus compound that features two diphenylphosphino groups attached to an isopropylamine backbone. This compound is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to act as a bidentate ligand, coordinating to metal centers through its phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphino)(isopropyl)amine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with isopropylamine in the presence of a base. The reaction typically proceeds as follows:
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Reaction of Diphenylphosphine with Isopropylamine
Reagents: Diphenylphosphine, isopropylamine, base (e.g., sodium hydride)
Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
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Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure bis(diphenylphosphino)isopropylamine.
Industrial Production Methods
Industrial production of bis(diphenylphosphino)isopropylamine follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylphosphino)(isopropyl)amine undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an inert solvent such as dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is carried out in an inert solvent like tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used. The reaction is carried out in the presence of a base to neutralize the by-products.
Major Products
Oxidation: Phosphine oxides
Reduction: Secondary phosphines
Substitution: Substituted phosphines
Scientific Research Applications
Bis(diphenylphosphino)(isopropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in various chemical reactions.
Biology: The compound is used in the development of metallodrugs for cancer treatment.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(diphenylphosphino)isopropylamine involves its ability to coordinate to metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can induce apoptosis in cancer cells through caspase-dependent pathways .
Comparison with Similar Compounds
Bis(diphenylphosphino)(isopropyl)amine can be compared to other similar compounds such as:
Bis(diphenylphosphino)methane: This compound has a methylene backbone instead of an isopropylamine backbone. It also acts as a bidentate ligand but has different steric and electronic properties.
Bis(diphenylphosphino)ethane: This compound has an ethylene backbone and is used in similar applications but has different coordination properties due to the longer backbone.
Bis(diphenylphosphino)propane: This compound has a propane backbone and is used in the synthesis of metal complexes with different geometries.
The uniqueness of bis(diphenylphosphino)isopropylamine lies in its isopropylamine backbone, which provides a different steric environment and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
N,N-bis(diphenylphosphanyl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NP2/c1-23(2)28(29(24-15-7-3-8-16-24)25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMDPCRSWLYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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